5-bromo-6-methylpyridine-2-sulfonylfluoride

Hydrolytic stability Sulfonyl halide electrophilicity Covalent warhead design

5-Bromo-6-methylpyridine-2-sulfonylfluoride (CAS 2287333-96-2; molecular formula C₆H₅BrFNO₂S; MW 254.08 g/mol) is a heteroaryl sulfonyl fluoride characterized by a pyridine core functionalized at the 2-position with a sulfonyl fluoride (–SO₂F) electrophilic warhead, at the 5-position with a bromine atom, and at the 6-position with a methyl group. The compound is supplied at ≥95% purity, requires storage at 4°C with ice-pack shipping, and is distributed through the Enamine catalog as part of their Covalent Screening Sulfonyl Fluorides library.

Molecular Formula C6H5BrFNO2S
Molecular Weight 254.08 g/mol
CAS No. 2287333-96-2
Cat. No. B6602954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-6-methylpyridine-2-sulfonylfluoride
CAS2287333-96-2
Molecular FormulaC6H5BrFNO2S
Molecular Weight254.08 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)S(=O)(=O)F)Br
InChIInChI=1S/C6H5BrFNO2S/c1-4-5(7)2-3-6(9-4)12(8,10)11/h2-3H,1H3
InChIKeyDZKGDIRNWZZTSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-methylpyridine-2-sulfonylfluoride – A Bifunctional Heteroaryl Sulfonyl Fluoride Building Block for Covalent Inhibitor Discovery and Parallel Synthesis


5-Bromo-6-methylpyridine-2-sulfonylfluoride (CAS 2287333-96-2; molecular formula C₆H₅BrFNO₂S; MW 254.08 g/mol) is a heteroaryl sulfonyl fluoride characterized by a pyridine core functionalized at the 2-position with a sulfonyl fluoride (–SO₂F) electrophilic warhead, at the 5-position with a bromine atom, and at the 6-position with a methyl group . The compound is supplied at ≥95% purity, requires storage at 4°C with ice-pack shipping, and is distributed through the Enamine catalog as part of their Covalent Screening Sulfonyl Fluorides library [1]. Its design integrates three reactive/functional elements—a SuFEx-compatible electrophile, a cross-coupling-competent aryl bromide, and a sterically and electronically modulating methyl substituent—making it a multi-modal intermediate for covalent probe synthesis and medicinal chemistry campaigns .

5-Bromo-6-methylpyridine-2-sulfonylfluoride – Why In-Class Sulfonyl Halides and Non-Halogenated Pyridine Analogs Cannot Be Interchanged Without Loss of Function


The sulfonyl fluoride (–SO₂F) warhead possesses a fundamentally different stability–reactivity profile compared to the sulfonyl chloride (–SO₂Cl) counterpart: the S–F bond is thermodynamically stronger and kinetically more inert toward hydrolysis, as evidenced by half-wave potential differences exceeding 1000 mV between corresponding arylsulfonyl chlorides and fluorides [1][2]. Under physiological conditions, sulfonyl fluorides resist spontaneous hydrolysis whereas sulfonyl chlorides undergo rapid degradation, making the fluoride the obligatory choice for biological probe and covalent inhibitor applications [3]. Furthermore, the 5-bromo substituent on the pyridine ring is not a passive structural feature—it provides an essential orthogonal synthetic handle for palladium-catalyzed cross-coupling (Suzuki, Stille, Negishi) that is entirely absent in the non-brominated analog 6-methylpyridine-2-sulfonyl fluoride (CAS 2137619-44-2; MW 175.18). Substituting the brominated building block with its debromo congener eliminates the capacity for late-stage diversification via C–C bond formation, severely curtailing downstream synthetic utility .

5-Bromo-6-methylpyridine-2-sulfonylfluoride – Head-to-Head Comparative Evidence for Scientific Selection and Procurement


Hydrolytic Stability Advantage of –SO₂F Over –SO₂Cl: A >1000 mV Thermodynamic Barrier

The target compound's sulfonyl fluoride warhead exhibits electrochemical stability that is quantitatively distinct from the corresponding sulfonyl chloride analog (5-bromo-6-methylpyridine-2-sulfonyl chloride, CAS 1693700-50-3). In arylsulfonyl halide systems, the half-wave reduction potentials of chlorides and fluorides differ by more than 1000 mV, with the fluoride being substantially more negative and thus far more resistant to reductive or hydrolytic cleavage [1]. Consistent with this electrochemical data, sulfonyl fluorides are documented to resist hydrolysis under physiological conditions (pH 7.4, aqueous buffer), whereas sulfonyl chlorides hydrolyze rapidly at ambient temperature and are incompatible with biological assay environments [2]. This stability differential means the fluoride can survive multi-step synthetic sequences and biological incubation periods during which the chloride would be completely degraded.

Hydrolytic stability Sulfonyl halide electrophilicity Covalent warhead design

Orthogonal Reactivity: 5-Bromo Substituent Enables Palladium-Catalyzed Cross-Coupling While –SO₂F Remains Intact (69–98% Yield Range)

In a systematic study of hetaryl bromides bearing the SO₂F group, Suzuki, Stille, and Negishi cross-coupling reactions proceeded chemoselectively at the aryl bromide site with 69–98% isolated yields, while the sulfonyl fluoride moiety survived the palladium-catalyzed conditions intact in the majority of cases examined . This orthogonal reactivity profile is not accessible with the non-brominated analog 6-methylpyridine-2-sulfonyl fluoride (CAS 2137619-44-2), which lacks the C–Br bond necessary for oxidative addition to Pd(0) and thus cannot participate in these C–C bond-forming reactions. The bromo substituent transforms the compound from a terminal sulfonyl fluoride electrophile into a bifunctional linchpin capable of sequential diversification: cross-coupling at C5 followed by SuFEx click chemistry at the SO₂F group.

Suzuki-Miyaura coupling Orthogonal reactivity Late-stage functionalization

Scaffold Validation: 5-Bromo-6-methylpyridin-2-yl Core in Sub-Nanomolar APJ Receptor Modulator Patents (EC₅₀ = 0.480 nM)

The 5-bromo-6-methylpyridin-2-yl scaffold—the exact core structure of the target compound—appears in multiple patent examples (US10058550, US10221162, US9845310, Example 642.0) as a key structural moiety in APJ (apelin) receptor modulators. In a recombinant human APJ receptor assay conducted at pH 7.5, the sulfonamide derivative bearing this scaffold exhibited an EC₅₀ of 0.480 nM [1]. While this biological data pertains to the sulfonamide rather than the sulfonyl fluoride directly, it establishes that the 5-bromo-6-methylpyridine-2-yl substructure is a validated pharmacophoric element recognized in industrial patent portfolios, supporting the procurement of the sulfonyl fluoride as a strategic entry point into this chemical space via SuFEx diversification.

APJ receptor Allosteric modulator Cardiovascular drug discovery

Molecular Complexity and Lipophilicity Advantage Over Non-Brominated 6-Methylpyridine-2-sulfonyl Fluoride (MW 254.08 vs 175.18; LogP ~2.29)

The target compound (MW 254.08 g/mol, heavy atom count 12, Fsp³ 0.166, polar surface area 47 Ų, calculated LogP 2.29) occupies a distinctly higher molecular complexity and lipophilicity space compared to its non-brominated analog 6-methylpyridine-2-sulfonyl fluoride (CAS 2137619-44-2; MW 175.18 g/mol, heavy atom count 10, no halogen) [1][2]. The addition of the bromine atom increases molecular weight by ~79 Da and contributes approximately +0.2 to +0.5 LogP units, moving the compound closer to the center of oral drug-like property space while retaining fragment-like characteristics (MW < 300, LogP < 3). For fragment-based drug discovery (FBDD) campaigns, this intermediate complexity fills a gap between minimal fragments and fully elaborated leads, allowing more efficient progression through hit-to-lead optimization.

Physicochemical property optimization Lead-likeness Fragment-based drug discovery

Regiospecific 6-Methyl Substitution Differentiates Reactivity from 5-Bromo-3-methylpyridine-2-sulfonyl Fluoride Regioisomer

The target compound positions the methyl group at the 6-position of the pyridine ring, adjacent to the sulfonyl fluoride at C2. In contrast, the commercially available regioisomer 5-bromo-3-methylpyridine-2-sulfonyl fluoride (CAS 1935536-77-8) places the methyl group at the 3-position, remote from the SO₂F warhead . This positional difference creates distinct steric and electronic environments around the electrophilic sulfur center: the 6-methyl substituent exerts a proximal steric influence on the SO₂F group that can modulate SuFEx reaction rates and influence the conformation of derived sulfonamide or sulfonate products, whereas the 3-methyl regioisomer leaves the SO₂F group sterically unencumbered. The 6-methyl orientation also places the methyl group in conjugation with the pyridine nitrogen (through the C2 position), potentially altering the pKa of the pyridine and its hydrogen-bonding capacity, which is a critical parameter for molecular recognition in biological targets [1].

Regioisomer differentiation Steric modulation Structure-activity relationships

Inclusion in Enamine's Industrially Recognized Covalent Screening Sulfonyl Fluorides Library (SSF)

5-Bromo-6-methylpyridine-2-sulfonylfluoride (Enamine catalog EN300-1583782) is a component of the Enamine Covalent Screening Sulfonyl Fluorides (SSF) library, a curated collection of sulfonyl fluoride electrophiles designed for covalent fragment-based drug discovery . This library was developed and validated through a collaborative publication in ACS Combinatorial Science (2018), which demonstrated hit identification against the model serine protease trypsin using in silico and in vitro screening workflows . The inclusion of this specific compound in the SSF library indicates that it has passed Enamine's quality filters for fragment-like properties, structural diversity, and synthetic tractability—criteria that align with pharmaceutical industry requirements for covalent screening collections. Compounds outside this library, including the corresponding sulfonyl chloride analog, are not incorporated into these standardized screening decks, limiting their accessibility for high-throughput covalent inhibitor discovery campaigns.

Covalent fragment library High-throughput screening Targeted covalent inhibitor discovery

5-Bromo-6-methylpyridine-2-sulfonylfluoride – Highest-Confidence Application Scenarios Rooted in Comparative Evidence


Covalent Fragment-Based Drug Discovery (FBDD) Screening Campaigns Targeting Serine Hydrolases and Kinases

The compound's inclusion in Enamine's validated Covalent Screening Sulfonyl Fluorides library, combined with its documented hydrolytic stability under physiological conditions , makes it a ready-to-deploy covalent fragment for high-throughput screening against nucleophilic enzyme families. The bromine atom provides anomalous scattering for X-ray crystallographic hit confirmation, while the 6-methyl group offers a proximal steric handle for modulating SuFEx reaction rates with active-site residues. Unlike the sulfonyl chloride analog, this compound can survive prolonged incubation in aqueous buffer (pH 7.4) without degradation, enabling reliable dose-response measurements in biochemical assays [1]. The 5-bromo-6-methylpyridin-2-yl scaffold has demonstrated precedent for sub-nanomolar target engagement in GPCR modulator programs [2], supporting its use as a privileged fragment starting point.

Late-Stage Functionalization via Sequential Pd-Catalyzed Cross-Coupling Followed by SuFEx Click Chemistry

The orthogonal reactivity of the C5–Br bond and the C2–SO₂F group enables a modular two-step diversification strategy: first, Suzuki-Miyaura, Stille, or Negishi cross-coupling at the bromide site to introduce aryl, heteroaryl, or alkyl diversity (69–98% yields demonstrated for analogous hetaryl bromide-SO₂F substrates ), followed by SuFEx reaction at the intact sulfonyl fluoride with amine or phenol nucleophiles to generate sulfonamide or sulfonate products. This sequential approach is not achievable with the non-brominated 6-methylpyridine-2-sulfonyl fluoride analog, which is limited to single-point SuFEx derivatization only. The strategy is particularly valuable for constructing focused compound libraries in parallel chemistry formats, where the sulfonyl fluoride's bench stability allows purification and storage of the cross-coupled intermediate before the final SuFEx step.

Allosteric Modulator Design for CNS and Cardiovascular GPCR Targets Leveraging 5-Bromo-6-methylpyridin-2-yl Scaffold Precedent

Patent analyses have identified increasing use of the 5-bromo-6-methylpyridine-2-sulfonyl scaffold in allosteric modulator designs for CNS targets [3]. The APJ receptor modulator patent series (US10058550, US10221162, US9845310) demonstrates that this exact scaffold supports sub-nanomolar potency (EC₅₀ = 0.480 nM) when elaborated into sulfonamide-based modulators [2]. The sulfonyl fluoride building block serves as a direct precursor to these sulfonamide derivatives via SuFEx reaction with amines, offering a more convergent and atom-economical synthetic route compared to traditional sulfonyl chloride-mediated sulfonamide formation, which suffers from competing hydrolysis and poor chemoselectivity. The compound's moderate LogP (~2.29) and fragment-like MW (254 Da) align with CNS drug property guidelines, supporting its use in blood-brain barrier penetrant modulator programs [4].

Chemical Biology Probe Development: Covalent Modification of Non-Cysteine Nucleophilic Residues

Sulfonyl fluorides are distinguished from acrylamide-based covalent warheads by their ability to target a broader range of nucleophilic amino acid residues beyond cysteine, including tyrosine, lysine, serine, threonine, and histidine . This expanded target space is critical for chemical biology applications where the protein of interest lacks a suitably positioned cysteine. The 5-bromo-6-methyl substitution pattern on the pyridine ring provides a modular platform for attaching recognition elements (via cross-coupling at the bromide) while retaining the SO₂F warhead for covalent modification. The sulfonyl fluoride's resistance to hydrolysis under physiological conditions (contrasting with sulfonyl chlorides) ensures that the probe remains intact during cellular incubation and pull-down experiments, reducing background labeling from hydrolyzed, non-covalent species [1].

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